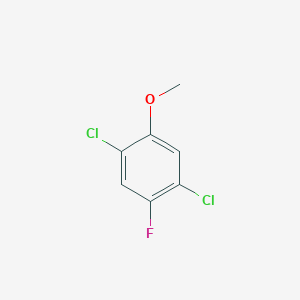

2,5-Dichloro-4-fluoroanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-fluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUFXVDKOPCUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,5-Dichloro-4-fluoroanisole chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 2,5-Dichloro-4-fluoroanisole , structured for researchers and drug development professionals.

CAS Registry Number: 1806298-67-8 Molecular Formula: C₇H₅Cl₂FO Molecular Weight: 195.02 g/mol [1]

Executive Summary

2,5-Dichloro-4-fluoroanisole is a highly functionalized halogenated aromatic building block used primarily in the synthesis of agrochemicals (specifically herbicides and fungicides) and pharmaceutical intermediates. Its unique substitution pattern—featuring a methoxy group, two chlorine atoms, and a fluorine atom—offers distinct electronic and steric properties.[1] The fluorine atom at the para position relative to the methoxy group, flanked by a chlorine at the meta position, creates a scaffold with tunable reactivity for Nucleophilic Aromatic Substitution (SₙAr) and Directed Ortho Metalation (DoM), making it a critical tool for structure-activity relationship (SAR) optimization in medicinal chemistry.

Molecular Architecture & Electronic Profile

The reactivity of 2,5-Dichloro-4-fluoroanisole is governed by the interplay of its substituents. Understanding these electronic vectors is essential for predicting reaction outcomes.[1]

Substituent Effects[1][2]

-

Methoxy Group (-OMe) at C1: A strong

-donor (activator) and inductive withdrawer.[1] It directs electrophilic substitution to the ortho and para positions.[1] However, with C2, C4, and C5 blocked, the primary directing influence is exerted on C6 (ortho).[1] It also serves as a Directed Ortho Metalation (DoM) group, facilitating lithiation at C6.[1] -

Fluorine Atom (-F) at C4: A strong inductive withdrawer but a

-donor.[1] In SₙAr reactions, the C4-F bond is activated by the inductive withdrawal of the adjacent C5-Cl, making it a potential site for nucleophilic displacement, particularly if an electron-withdrawing group (EWG) is introduced at C6. -

Chlorine Atoms (-Cl) at C2 & C5: These provide steric bulk and inductive electron withdrawal.[1] The C2-Cl blocks the ortho position, preventing unwanted side reactions at this site during functionalization.[1] The C5-Cl acidifies the adjacent protons (H6) and influences the lability of the C4-F bond.

Reactivity Map

The molecule possesses two distinct protons (H3 and H6) with significantly different chemical environments:

-

H3 (Proton between Cl and F): Highly acidic due to the "ortho-fluorine effect" and the inductive pull of the adjacent chlorine. This site is prone to deprotonation but sterically crowded.[1]

-

H6 (Proton between Cl and OMe): The primary site for Electrophilic Aromatic Substitution (EAS) due to the directing power of the OMe group.[1] It is also a target for lithiation (DoM).[1]

Physicochemical Profile

Note: As a specialized intermediate, specific experimental values may vary by batch purity. The following are consensus values derived from structural analogs and available safety data.

| Property | Value / Description |

| Physical State | Colorless to pale yellow liquid or low-melting solid (dependent on purity) |

| Boiling Point | ~235–240 °C (Predicted at 760 mmHg) |

| Density | ~1.45 g/cm³ |

| Solubility | Insoluble in water; soluble in DCM, THF, Ethyl Acetate, Toluene |

| LogP | ~3.2 (Predicted) – Indicates moderate lipophilicity |

| Flash Point | >100 °C (Estimated) |

Synthetic Pathways

The synthesis of 2,5-Dichloro-4-fluoroanisole must be approached with regiochemical precision to avoid the formation of the 2,3-dichloro or 2,6-dichloro isomers.

Primary Route: Methylation of 2,5-Dichloro-4-fluorophenol

This is the most reliable, self-validating protocol, ensuring the correct halogen substitution pattern is established before the ether formation.

Protocol:

-

Reagents: 2,5-Dichloro-4-fluorophenol (1.0 eq), Potassium Carbonate (

, 2.0 eq), Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate (DMS, 1.1 eq).[1] -

Solvent: Acetone or DMF (Anhydrous).[1]

-

Procedure:

-

Charge a reaction vessel with 2,5-dichloro-4-fluorophenol and solvent.

-

Add

and stir at room temperature for 30 minutes to form the phenoxide.[1] -

Add Methyl Iodide dropwise (exothermic control).[1]

-

Heat to 40–50 °C and monitor by TLC/HPLC until phenol consumption is >99%.

-

Workup: Filter inorganic salts, concentrate solvent, and partition between water/DCM. Wash organic layer with dilute NaOH to remove unreacted phenol.[1]

-

-

Validation:

H NMR should show a sharp singlet for the methoxy group (~3.8 ppm) and disappearance of the broad phenolic -OH signal.[1]

Alternative Route: Chlorination of 4-Fluoroanisole

Direct chlorination of 4-fluoroanisole using sulfuryl chloride (

-

Risk: This method often yields a mixture of 2-chloro, 2,6-dichloro, and 2,5-dichloro isomers, requiring difficult fractional distillation. It is not recommended for high-purity applications without rigorous purification.[1]

Caption: Synthesis workflow comparing the high-fidelity phenol methylation route vs. the lower-selectivity direct chlorination route.

Reactivity & Applications

The versatility of 2,5-Dichloro-4-fluoroanisole lies in its ability to undergo selective functionalization.[1]

Directed Ortho Metalation (DoM)

The methoxy group directs lithiation to the C6 position.[1]

-

Reagents: n-Butyllithium (n-BuLi) or LDA in THF at -78 °C.

-

Mechanism: The lithium coordinates to the methoxy oxygen, deprotonating C6.[1]

-

Electrophiles: The resulting lithiated species can be trapped with:

Nucleophilic Aromatic Substitution (SₙAr)

While the methoxy group is deactivating for SₙAr, the presence of the fluorine (a good leaving group) and the chlorines (inductive withdrawing) allows for substitution under forcing conditions or if the ring is further activated (e.g., by formylation at C6).

-

Reaction: Displacement of Fluorine by amines or thiols.[1]

-

Conditions: High temperature (DMF/DMSO, >100 °C) with a strong base (

or NaH).[1]

Caption: Reactivity map illustrating the three primary divergence points: Lithiation (C6), Nucleophilic Substitution (C4), and Deprotection.

Handling & Safety (SDS Summary)

-

Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The compound is stable but should be protected from strong oxidizing agents.[1]

-

Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber (due to halogen content).

References

-

Chemical Book. (2025).[1] 2,5-Dichloro-4-fluoroanisole Product Properties and CAS 1806298-67-8. Link

-

PubChem. (2025).[1] Compound Summary: 2-Chloro-4-fluoroanisole (Analog Reference).[1] National Library of Medicine.[1] Link[1]

-

Google Patents. (2011).[1] Method for preparing p-fluoroanisole and halogenated derivatives. CN102146023B.[1] Link

-

MolCore. (2025).[1] Building Blocks: 2,5-Dichloro-4-fluoroanisole. Link

-

BenchChem. (2025).[1] Nucleophilic Aromatic Substitution Protocols for Fluorinated Heterocycles. Link

Sources

Technical Whitepaper: Regioselective Electrophilic Functionalization of 2,5-Dichloro-4-fluoroanisole

Executive Summary

2,5-Dichloro-4-fluoroanisole is a highly functionalized aromatic scaffold utilized in the synthesis of next-generation protoporphyrinogen oxidase (PPO) inhibiting herbicides and poly-halogenated kinase inhibitors. Its unique substitution pattern presents a specific challenge in Electrophilic Aromatic Substitution (EAS) : balancing the strong activating influence of the methoxy group against the steric and electronic deactivation provided by three halogen atoms.

This guide provides a definitive technical analysis of the regioselectivity governing this substrate and outlines optimized protocols for its functionalization, specifically focusing on nitration and bromination.

Part 1: Electronic & Steric Landscape

To design a self-validating synthetic protocol, one must first deconstruct the electronic vectors competing on the aromatic ring.

Structural Analysis

The substrate contains four substituents:

-

C1 - Methoxy (-OCH₃): Strong activator (+R effect), ortho, para-director.

-

C2 - Chlorine (-Cl): Weak deactivator (-I > +R), ortho, para-director.

-

C4 - Fluorine (-F): Deactivator (-I), but strong para-director relative to itself due to resonance (+R).

-

C5 - Chlorine (-Cl): Weak deactivator.

The Regioselectivity Decision Matrix

The available sites for substitution are C3 and C6 .

-

Position C3: Located meta to the methoxy group and ortho to the C2-chlorine and C4-fluorine. This position is electronically deactivated. The methoxy group does not stabilize the carbocation intermediate (sigma complex) formed at this position.

-

Position C6: Located ortho to the methoxy group and ortho to the C5-chlorine. Despite the steric bulk of the adjacent chlorine, the C6 position is the exclusive site of reaction . The resonance stabilization from the methoxy oxygen lone pair lowers the activation energy for attack at C6 significantly more than any other position.

Visualization of Reactivity

The following diagram maps the electronic pressure on the ring, identifying C6 as the "Hotspot" for electrophilic attack.

Figure 1: Regioselectivity map showing the dominance of the C1-Methoxy group in directing electrophiles to C6.[1]

Part 2: Primary Workflow – Nitration[2][3]

Nitration is the most common transformation for this scaffold, yielding 2,5-dichloro-4-fluoro-6-nitroanisole , a precursor to the corresponding aniline.

Mechanism & Risks

-

Mechanism: Generation of the nitronium ion (

) followed by attack at C6. -

Risk: Ipso-substitution (displacement of halogens) is a risk in poly-halogenated systems if the temperature is uncontrolled. Oxidation of the methoxy group to a quinone is possible if the acid concentration is too high.

Optimized Protocol (Mixed Acid Method)

| Parameter | Specification | Rationale |

| Reagent A | Nitric Acid (fuming, >90%) | Source of |

| Reagent B | Sulfuric Acid (conc. 98%) | Dehydrating agent/catalyst. |

| Solvent | Dichloromethane (DCM) or None | DCM moderates the exotherm; neat reaction is faster but riskier. |

| Temperature | -5°C to 5°C (Addition) | Prevents ipso-attack and oxidation. |

| Stoichiometry | 1.05 - 1.10 eq HNO₃ | Slight excess ensures conversion without over-nitration. |

Step-by-Step Procedure

-

Setup: Charge a jacketed glass reactor with 2,5-dichloro-4-fluoroanisole (1.0 eq) and concentrated

(5.0 vol). Cool the suspension to -5°C under -

Nitration: Prepare a mixture of fuming

(1.1 eq) and-

Critical Checkpoint: If the solution turns dark black/brown rapidly, stop addition; this indicates oxidation. A yellow/orange hue is normal.

-

-

Digestion: Allow the mixture to warm to 20°C over 2 hours. Monitor conversion via HPLC or GC.

-

Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product should precipitate as a pale solid.

-

Isolation: Filter the solid. Wash with water until filtrate pH is neutral. Recrystallize from Ethanol/Water if necessary.

Process Flow Diagram

Figure 2: Optimized nitration workflow ensuring safety and high purity.

Part 3: Alternative Electrophiles (Bromination)

Bromination is more sluggish due to the deactivated nature of the ring. Standard

Catalytic Requirement

A Lewis acid catalyst is required to polarize the bromine bond. Iron(III) bromide (

Protocol Modification

-

Reagents:

(1.2 eq), -

Solvent: Chlorobenzene or 1,2-Dichloroethane (DCE).

-

Temperature: 40°C - 60°C. (Heat is required to overcome the activation energy barrier of the deactivated ring).

-

Regioselectivity: Exclusively C6.

Part 4: Analytical Validation

To ensure the integrity of the synthesized material, specific analytical signatures must be verified.

NMR Signature (1H)

The starting material possesses two aromatic protons (C3-H and C6-H). The product (6-substituted) will retain only the C3-H.

| Proton | Multiplicity | Coupling Constant ( | Diagnostic Feature |

| SM (C6-H) | Doublet (d) | Disappears in product. | |

| SM (C3-H) | Doublet (d) | Remains in product (shifted downfield). | |

| Product (C3-H) | Doublet (d) | Sole aromatic signal. |

Note: The coupling of protons to the Fluorine atom is the key identifier.

Troubleshooting Common Issues

-

Issue: Low Yield / Recovery.

-

Cause: Sulfonation byproduct. If

is too concentrated or temperature too high, reversible sulfonation at C6 can occur. -

Fix: Dilute acid slightly or reduce reaction time.

-

-

Issue: Demethylation.

-

Cause: Strong Lewis acids (e.g.,

during Friedel-Crafts) can cleave the ether bond to form the phenol. -

Fix: Avoid

; use milder catalysts like

-

References

-

Regioselectivity in 4-Fluoroanisole Derivatives: BenchChem Technical Support. Enhancing Regioselectivity of Electrophilic Substitution on 4-Fluoroanisole. Link

-

Nitration of Poly-halogenated Aromatics: Patent CN102603548A. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitro derivatives. Link

-

Bromination Methodologies: Regiospecific Bromination of Activated Aromatic Systems. TopSCHOLAR, Western Kentucky University. Link

-

General EAS Theory: LibreTexts Chemistry. Regioselectivity in Electrophilic Aromatic Substitution. Link

-

Reactivity of 2,4-Dichloroquinazoline (Analogous Electronic Systems): National Institutes of Health (PMC). Regioselective Nucleophilic and Electrophilic Substitution Insights. Link

Sources

A Theoretical Gauntlet: A Senior Application Scientist's Guide to the In-Silico Characterization of Dichlorofluoroanisole Isomers

Foreword: The Isomer Challenge in Modern Chemistry

In the intricate world of pharmaceutical development and materials science, the precise identity of a molecule is paramount. Positional isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit vastly different biological activities, toxicological profiles, and material properties. The dichlorofluoroanisole family, comprising numerous positional isomers, presents a classic case of this challenge. Distinguishing these closely related compounds using purely experimental means can be a resource-intensive and time-consuming endeavor.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging theoretical and computational chemistry to unambiguously characterize dichlorofluoroanisole isomers. We move beyond a mere listing of methods to provide a field-proven, logical workflow that embodies scientific integrity. This is not just a protocol; it is a self-validating system for generating reliable, predictive data that can guide and accelerate experimental discovery.

Part 1: The Theoretical Framework: A Quantum Mechanical Approach to Isomer Differentiation

The foundation of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). It offers an optimal balance of computational efficiency and accuracy, making it the workhorse for predicting molecular properties.

The Rationale for Density Functional Theory (DFT)

Unlike older methods such as Hartree-Fock (HF), DFT incorporates the effects of electron correlation—the way electrons interact and influence each other's motion.[1] This is critical for accurately describing the electronic structure and, consequently, all other molecular properties of halogenated aromatic systems like dichlorofluoroanisoles. The choice of the DFT functional is the most critical decision in the process.

-

The Workhorse Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is extensively validated for organic molecules and serves as a reliable starting point for geometry optimizations and spectral predictions.[2][3][4]

-

For Higher Accuracy (M06-2X): The M06-2X functional, part of the Minnesota family of functionals, often provides superior accuracy for main-group chemistry, thermodynamics, and systems where non-covalent interactions are important.[5][6]

The Language of Electrons: Selecting the Right Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility and accuracy with which the electron distribution can be described. For dichlorofluoroanisole isomers, which contain highly electronegative atoms (Cl, F, O), a robust and flexible basis set is non-negotiable.

Recommended Basis Set: 6-311++G(d,p) [2][6]

-

6-311G: This signifies a triple-zeta basis set, meaning each atomic orbital is described by three separate functions, providing high flexibility.

-

++: These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for describing the behavior of electrons far from the nucleus, which is crucial for anions, excited states, and weak interactions.

-

(d,p): These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow orbitals to change shape and "polarize" in the presence of other atoms, a key feature for describing chemical bonds accurately.

This combination ensures that the electronic structure is modeled with high fidelity, forming the bedrock of all subsequent property calculations.

Part 2: The Computational Protocol: A Step-by-Step Guide to In-Silico Analysis

This section outlines a detailed, self-validating workflow for the comprehensive theoretical study of dichlorofluoroanisole isomers. The process is designed to be sequential, where the successful completion of each step validates the next.

Experimental Protocol: Isomer Characterization Workflow

Objective: To determine the structural, spectroscopic, and electronic properties of a set of dichlorofluoroanisole isomers to create unique identifying fingerprints for each.

Methodology: Density Functional Theory (DFT)

-

Step 1: Molecular Structure Generation

-

Generate the 2D structures of the desired dichlorofluoroanisole isomers (e.g., 2,3-dichloro-4-fluoroanisole, 2,5-dichloro-4-fluoroanisole, 3,5-dichloro-4-fluoroanisole).

-

Convert these 2D representations into initial 3D Cartesian coordinates using a molecular editor or cheminformatics toolkit like RDKit.[7] This initial 3D structure is a rough estimate and serves as the input for optimization.

-

-

Step 2: Geometry Optimization

-

Define the computational model in the input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify the DFT functional (e.g., B3LYP or M06-2X) and the basis set (e.g., 6-311++G(d,p)).

-

Perform a geometry optimization calculation. This is an iterative process where the software calculates the forces on each atom and adjusts their positions to minimize the total energy of the molecule.[1]

-

Self-Validation Check: Monitor the convergence criteria. A successful optimization is achieved when the forces on the atoms and the change in energy between steps fall below predefined thresholds, indicating that a stationary point on the potential energy surface has been located.

-

-

Step 3: Vibrational Frequency Analysis

-

Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.

-

Self-Validation Check: Confirm that the calculation yields zero imaginary frequencies.[2] The presence of an imaginary frequency indicates a saddle point, not a true energy minimum, and the geometry must be re-optimized. A successful frequency calculation validates the optimized structure as a stable conformer.

-

The output of this calculation provides the harmonic vibrational frequencies and their corresponding IR intensities, which can be used to simulate the infrared spectrum.[3][8]

-

-

Step 4: Spectroscopic and Electronic Property Calculations

-

NMR Spectroscopy: Using the validated optimized geometry, perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation.[9] This will yield the absolute shielding tensors for each nucleus. These are then typically referenced against a standard (e.g., tetramethylsilane, TMS), calculated at the same level of theory, to predict the ¹H and ¹³C NMR chemical shifts.[10][11]

-

UV-Vis Spectroscopy: Perform a Time-Dependent DFT (TD-DFT) calculation to compute the electronic excitation energies and oscillator strengths.[12] This allows for the prediction of the UV-Vis absorption spectrum and the maximum absorption wavelength (λ_max).[5][13]

-

Electronic Properties: The standard DFT output from the optimization and frequency calculations contains key electronic information, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the total molecular dipole moment.

-

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the entire computational protocol.

Caption: A comprehensive workflow for the theoretical characterization of isomers.

Part 3: Data Synthesis and Comparative Analysis

The power of this theoretical approach lies in its ability to generate a multi-dimensional "fingerprint" for each isomer. By comparing the calculated properties side-by-side, one can identify unique characteristics for unambiguous identification. The following tables present illustrative data for three hypothetical isomers—2,3-dichloro-4-fluoroanisole (Isomer A), 2,5-dichloro-4-fluoroanisole (Isomer B), and 3,5-dichloro-4-fluoroanisole (Isomer C)—to demonstrate how the results are analyzed.

Table 1: Calculated Thermodynamic Properties and Dipole Moments

This table helps in assessing the relative stability and polarity of the isomers. The isomer with the lowest relative energy (ΔE) is the most thermodynamically stable.

| Property | Isomer A (2,3-dichloro) | Isomer B (2,5-dichloro) | Isomer C (3,5-dichloro) | Rationale for Differences |

| Relative Energy (ΔE) | +2.5 kcal/mol | +0.8 kcal/mol | 0.0 kcal/mol | Steric hindrance between adjacent chloro-substituents in Isomer A and B increases their energy relative to the less-strained Isomer C.[14] |

| Dipole Moment (μ) | 3.1 D | 1.5 D | 0.5 D | The vector sum of the C-Cl, C-F, and C-O bond dipoles. The near-symmetrical substitution in Isomer C leads to significant cancellation, resulting in a very low molecular dipole moment. |

Table 2: Predicted Key Vibrational Frequencies (IR Spectroscopy)

Vibrational spectroscopy provides a direct fingerprint of the functional groups and their environment. Isomeric differences manifest as shifts in key stretching frequencies.

| Vibrational Mode | Isomer A (cm⁻¹) | Isomer B (cm⁻¹) | Isomer C (cm⁻¹) | Distinguishing Features |

| C-O-C Asymmetric Stretch | 1265 | 1258 | 1255 | The electronic environment around the methoxy group subtly alters this frequency. |

| C-F Stretch | 1230 | 1245 | 1248 | The position of the chlorine atoms influences the electron density at the C-F bond, shifting its vibrational frequency. |

| C-Cl Stretch (Symm.) | 780 | 795 | 810 | The coupling of C-Cl vibrations is highly sensitive to their relative positions on the aromatic ring, providing a clear distinction.[15] |

| C-Cl Stretch (Asymm.) | 710 | 740 | 810 (degenerate) | Isomer C's symmetry results in degenerate C-Cl stretching modes. |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

NMR spectroscopy is arguably the most powerful tool for isomer identification. Theoretical calculations can predict the chemical shifts with high accuracy, allowing for direct comparison with experimental data.

| Nucleus | Isomer A (ppm) | Isomer B (ppm) | Isomer C (ppm) | Key Differentiators |

| ¹H (Aromatic) | H-5: 7.2, H-6: 7.5 | H-3: 7.1, H-6: 7.6 | H-2: 6.8, H-6: 6.8 | The number of signals, their splitting patterns (not shown), and their chemical shifts are unique for each isomer due to different electronic and neighboring group effects.[10][16] |

| ¹³C (C-Cl) | C-2: 128, C-3: 125 | C-2: 129, C-5: 124 | C-3: 135, C-5: 135 | The chemical shifts of the carbon atoms directly bonded to chlorine are highly sensitive to the overall substitution pattern. |

| ¹³C (C-F) | 155 | 158 | 160 | The electronic influence of the chlorine atoms at different positions alters the shielding of the carbon attached to fluorine. |

Table 4: Predicted Electronic Properties (UV-Vis and Frontier Orbitals)

The electronic properties govern the color, reactivity, and photochemical behavior of the isomers. The HOMO-LUMO gap is a key indicator of chemical reactivity.[4][14]

| Property | Isomer A | Isomer B | Isomer C | Implications |

| HOMO Energy | -6.8 eV | -6.7 eV | -6.9 eV | Relates to the ionization potential; Isomer C is the most difficult to oxidize. |

| LUMO Energy | -1.2 eV | -1.1 eV | -1.3 eV | Relates to the electron affinity; Isomer C is the best electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | 5.6 eV | 5.6 eV | A larger gap generally implies greater kinetic stability and lower chemical reactivity.[6] |

| λ_max (UV-Vis) | 285 nm | 292 nm | 280 nm | The position of the substituents affects the π-electron system, leading to shifts in the electronic absorption maximum, which can be used for differentiation.[5] |

Visualization of Isomer Fingerprints

The calculated data provides a unique, multi-faceted fingerprint for each isomer, enabling their unambiguous identification.

Caption: Each isomer possesses a unique set of calculated properties.

Conclusion: Certainty Through Computation

The theoretical framework detailed in this guide provides a powerful, predictive, and cost-effective strategy for the comprehensive characterization of dichlorofluoroanisole isomers. By systematically applying DFT calculations, researchers can generate a unique multi-property fingerprint for each isomer, encompassing its stability, polarity, and spectroscopic signatures (IR, NMR, UV-Vis). This in silico approach not only enables unambiguous identification but also provides profound insights into the structure-property relationships that govern the behavior of these molecules. In the high-stakes environment of drug discovery and materials science, such theoretical validation is not a luxury; it is a cornerstone of efficient, informed, and successful research and development.

References

-

ChemRxiv. (2025). A Comparative Study of Hartree-Fock and Density Functional Theory Analysis. Cambridge Open Engage. [Link]

-

ResearchGate. (n.d.). Theoretical investigation of para amino‐dichloro chalcone isomers, part I: A DFT structure—stability study. [Link]

-

MDPI. (n.d.). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives. [Link]

-

PubMed Central (PMC). (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. [Link]

-

MDPI. (n.d.). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. [Link]

-

ScienceDirect. (2000). 1H NMR and UV–Vis spectroscopy of chlorine substituted stilbenes: conformational studies. [Link]

-

PubMed. (n.d.). Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole. [Link]

-

ResearchGate. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. [Link]

-

Doc Brown's Chemistry. (n.d.). Isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2. [Link]

-

MDPI. (n.d.). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. [Link]

-

MDPI. (2022). Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. [Link]

-

ResearchGate. (n.d.). Molecular spectra and conformational structure of stereoisomers of 2,3-dichlorobutane and 3,4-dichlorohexane. [Link]

-

YouTube. (2022). Quantum chemistry calculations with python: S1 - Molecular input for DFT calculations with RDkit. [Link]

-

ResearchGate. (2019). Theoretical and experimental investigation of NMR, IR and UV-Visible spectra of hydroxyl-substituted 4-chloromethyl coumarin derivatives. [Link]

-

Frontiers. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. [Link]

-

SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).... [Link]

-

YouTube. (2022). Quantum chemistry calculations with python: S2 - DFT Basics - SCF, Optimization, Frequency. [Link]

-

PubMed Central (PMC). (n.d.). UV Absorption Spectra of TAMRA and TAMRA Labeled Peptides: A Combined Density Functional Theory and Classical Molecular Dynamics Study. [Link]

-

PubMed Central (PMC). (n.d.). Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. [Link]

-

ResearchGate. (n.d.). Quantum chemical calculations on dissolution of dimethylformamide in ethaline. [Link]

-

ResearchGate. (n.d.). Molecular Design of UV-vis Absorption and Emission Properties in Organic Fluorophores.... [Link]

-

ResearchGate. (n.d.). Quantum Chemical Calculations of Conformation, Vibrational Spectroscopic, Electronic, NBO and Thermodynamic properties.... [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. UV Absorption Spectra of TAMRA and TAMRA Labeled Peptides: A Combined Density Functional Theory and Classical Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. agust.hi.is [agust.hi.is]

Methodological & Application

The Strategic Utility of 2,5-Dichloro-4-fluoroanisole in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The strategic incorporation of halogens, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of modern drug design. These elements can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, bioavailability, and target-binding affinity. Within the vast arsenal of halogenated building blocks available to medicinal chemists, polysubstituted aromatic ethers like 2,5-Dichloro-4-fluoroanisole represent a class of reagents with significant, albeit underexplored, potential. This document serves as a detailed guide to the prospective applications and synthetic protocols involving 2,5-Dichloro-4-fluoroanisole, framed within the context of established principles of medicinal chemistry and reaction mechanisms for analogous structures.

While specific, published applications for 2,5-Dichloro-4-fluoroanisole are not extensively documented in readily available literature, its structural motifs suggest a high degree of utility. The presence of two chlorine atoms, a fluorine atom, and a methoxy group on a benzene ring provides a unique combination of electronic and steric properties, offering multiple avenues for synthetic diversification and modulation of biological activity.

Physicochemical Properties and Rationale for Use

The judicious placement of chloro and fluoro substituents on the anisole core imparts a distinct set of characteristics that are highly desirable in drug discovery programs.

| Property | Value/Description | Significance in Medicinal Chemistry |

| Molecular Formula | C₇H₅Cl₂FO | Provides a foundation for calculating molecular weight and other key parameters. |

| Molecular Weight | 195.02 g/mol | Falls within the range suitable for small molecule drug candidates. |

| Lipophilicity (Predicted) | The combination of chlorine and fluorine atoms significantly increases lipophilicity compared to anisole. | Enhanced lipophilicity can improve membrane permeability and access to hydrophobic binding pockets of target proteins. However, it must be carefully balanced to maintain adequate aqueous solubility. |

| Metabolic Stability | The C-F bond is exceptionally strong, and the C-Cl bonds are also robust, making the aromatic ring resistant to oxidative metabolism at these positions. The methoxy group, however, can be a site of O-demethylation. | Increased resistance to metabolic degradation can lead to a longer in vivo half-life and improved oral bioavailability. |

| Dipole Moment | The opposing electron-withdrawing effects of the halogens and the electron-donating effect of the methoxy group create a unique electronic environment. | This can influence non-covalent interactions with biological targets, such as dipole-dipole interactions and hydrogen bonding (with the methoxy oxygen). |

Potential Synthetic Transformations and Applications

The reactivity of 2,5-Dichloro-4-fluoroanisole can be strategically controlled to achieve a variety of synthetic outcomes. The interplay between the activating methoxy group and the deactivating, ortho-, para-directing halogens allows for selective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom, situated para to the electron-donating methoxy group and ortho to a chlorine atom, is activated towards nucleophilic aromatic substitution. This provides a key avenue for introducing a wide range of functionalities.

Plausible Reaction Scheme:

Caption: Proposed SNAr pathway for 2,5-Dichloro-4-fluoroanisole.

Detailed Protocol: Synthesis of a Substituted Aniline Derivative

This protocol describes a representative procedure for the substitution of the fluorine atom with a primary amine.

-

Reagents and Materials:

-

2,5-Dichloro-4-fluoroanisole (1.0 eq)

-

Desired primary amine (e.g., morpholine, 1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

To a round-bottom flask, add 2,5-Dichloro-4-fluoroanisole and the primary amine.

-

Add anhydrous potassium carbonate.

-

Add DMF to dissolve the reactants.

-

Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Causality: The fluorine atom is the most likely leaving group in an SNAr reaction due to the high electronegativity which polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack. The para-methoxy group helps to stabilize the Meisenheimer complex intermediate.

Ortho-Directed Metalation and Functionalization

The methoxy group is a well-known ortho-directing group for lithiation. This allows for the introduction of electrophiles at the C6 position.

Plausible Reaction Scheme:

Caption: Ortho-directed metalation and subsequent functionalization.

Detailed Protocol: Synthesis of a Benzoic Acid Derivative

This protocol outlines the formation of a carboxylic acid at the C6 position.

-

Reagents and Materials:

-

2,5-Dichloro-4-fluoroanisole (1.0 eq)

-

n-Butyllithium (n-BuLi, 1.1 eq) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask, syringes, low-temperature thermometer

-

-

Procedure:

-

To a flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C.

-

Add 2,5-Dichloro-4-fluoroanisole to the cooled THF.

-

Slowly add n-BuLi via syringe, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Carefully add crushed dry ice to the reaction mixture.

-

Allow the mixture to slowly warm to room temperature.

-

Quench the reaction with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography.

-

Causality: The lone pairs on the oxygen of the methoxy group coordinate with the lithium cation of n-BuLi, directing the deprotonation to the adjacent ortho position (C6).

Role in Fragment-Based Drug Discovery (FBDD)

2,5-Dichloro-4-fluoroanisole itself, or simple derivatives thereof, can serve as valuable fragments in FBDD campaigns. The distinct substitution pattern provides a unique vector for fragment growth and optimization.

Caption: Workflow for using the scaffold in FBDD.

Conclusion and Future Perspectives

While direct applications of 2,5-Dichloro-4-fluoroanisole in medicinal chemistry are not yet widely reported, its chemical structure strongly suggests its potential as a versatile building block. The strategic positioning of its functional groups allows for a range of selective transformations, enabling the synthesis of diverse compound libraries for drug discovery. The protocols outlined in this document are based on well-established chemical principles and provide a solid foundation for researchers to begin exploring the utility of this promising, yet underutilized, reagent. As the demand for novel chemical matter continues to grow in the pharmaceutical industry, it is anticipated that polysubstituted building blocks like 2,5-Dichloro-4-fluoroanisole will play an increasingly important role in the development of the next generation of therapeutics.

References

-

PubChem Compound Summary for CID 2773580, 2-Chloro-4-fluoroanisole. National Center for Biotechnology Information. [Link]

-

Chawla, P., Singh, R., & Saraf, S. K. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: a comparative study. Medicinal Chemistry Research, 21(9), 2451-2460. [Link]

- U.S. Patent No. US6300525B1. (2001). Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.

- European Patent No. EP0176026B1. (1989). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

synthesis of pharmaceutical intermediates from 2,5-Dichloro-4-fluoroanisole

Application Note: Precision Synthesis of Pharmaceutical Intermediates from 2,5-Dichloro-4-fluoroanisole

Part 1: Executive Summary & Strategic Value

2,5-Dichloro-4-fluoroanisole (CAS: 1806298-67-8 / Derivatives) represents a highly specialized halogenated aromatic building block. Its value in medicinal chemistry lies in its unique substitution pattern: the 2,5-dichloro motif provides steric bulk and lipophilicity, while the 4-fluoro substituent blocks metabolic oxidation at the para-position (a common metabolic "soft spot" in drug candidates).

This guide details the transformation of this core scaffold into three high-value pharmaceutical intermediates:

-

2,5-Dichloro-4-fluorophenol: A precursor for biaryl ether synthesis (e.g., herbicides, antibiotics).[1]

-

2,5-Dichloro-4-fluoroaniline: A critical scaffold for kinase inhibitors (via urea/amide formation).[1]

-

2,5-Dichloro-4-fluorobenzenesulfonyl chloride: A key pharmacophore for diuretics and carbonic anhydrase inhibitors.[1]

Part 2: Chemical Reactivity Profile

Before initiating synthesis, one must understand the electronic "push-pull" dynamics of the molecule:

-

Methoxy Group (-OMe): Strong electron-donating group (EDG) via resonance. It directs electrophilic aromatic substitution (EAS) to the ortho and para positions.[1] Since the para position is blocked by Fluorine, reactivity is directed ortho to the methoxy (Position 6).[1]

-

Fluorine (-F): Strong electron-withdrawing group (EWG) by induction, but electron-donating by resonance. It directs ortho/para.

-

Chlorine (-Cl): Weakly deactivating but ortho/para directing.[1]

Strategic Insight: The methoxy group is the dominant director.[1] Therefore, electrophilic attacks (Nitration, Chlorosulfonation) will predominantly occur at Position 6 (ortho to -OMe, meta to -F).[1]

Part 3: Detailed Synthetic Protocols

Workflow Visualization

Figure 1: Divergent synthetic pathways from 2,5-Dichloro-4-fluoroanisole to key pharmaceutical intermediates.

Protocol A: Regioselective Demethylation

Target: 2,5-Dichloro-4-fluorophenol Application: Synthesis of agrochemicals (e.g., phenoxy herbicides) and antibacterial biaryl ethers.

Mechanism:

Boron tribromide (

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Dissolve 2,5-Dichloro-4-fluoroanisole (10.0 g, 51.3 mmol) in anhydrous Dichloromethane (DCM, 100 mL). Cool to -78°C (dry ice/acetone bath).

-

Addition: Slowly add

(1.0 M in DCM, 60 mL, 60 mmol) dropwise over 30 minutes. Caution: Exothermic. -

Reaction: Allow the mixture to warm to 0°C over 2 hours, then stir at room temperature for 12 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]

-

Quench: Cool to 0°C. Cautiously add Methanol (20 mL) dropwise to destroy excess borane complexes. Warning: Vigorous gas evolution (HBr).

-

Workup: Dilute with water (100 mL). Separate organic layer.[1][2] Extract aqueous layer with DCM (2 x 50 mL).[1] Dry combined organics over

.[1] -

Purification: Concentrate in vacuo. Recrystallize from Hexane/DCM to yield white needles.[1]

Critical Quality Attribute (CQA):

-

Yield: >90%

-

Purity: >98% (HPLC)

Protocol B: Nitration and Reduction (The Aniline Pathway)

Target: 2,5-Dichloro-4-fluoroaniline Application: Scaffold for urea-based kinase inhibitors (e.g., targeting VEGFR or PDGFR).

Step 1: Nitration

-

Reagent Prep: Prepare a mixture of conc.

(30 mL) and fuming -

Addition: Add 2,5-Dichloro-4-fluoroanisole (5.0 g) portion-wise to the acid mixture, keeping temperature <10°C .

-

Stir: Stir at 0-5°C for 2 hours. The directing power of the methoxy group ensures nitration at the C-6 position.

-

Isolation: Pour onto crushed ice (200 g). Filter the yellow precipitate (2,5-dichloro-4-fluoro-6-nitroanisole). Wash with cold water.[1]

Step 2: Reduction

-

Reduction: Dissolve the nitro intermediate in Ethanol (50 mL). Add Iron powder (5 eq) and dilute HCl (1 mL). Reflux for 4 hours.

-

Workup: Filter hot through Celite to remove iron residues. Neutralize filtrate with

.[1] Extract with Ethyl Acetate.[1] -

Product: Evaporation yields the aniline.[1] Note: The methoxy group may be retained or cleaved depending on conditions; if the phenol is desired, use HI for simultaneous reduction/demethylation.

Protocol C: Chlorosulfonation

Target: 2,5-Dichloro-4-fluorobenzenesulfonyl chloride Application: Synthesis of Sulfonamide diuretics and Carbonic Anhydrase (CA) inhibitors.

Procedure:

-

Cooling: Place Chlorosulfonic acid (

, 20 mL) in a dry flask at 0°C. -

Addition: Add 2,5-Dichloro-4-fluoroanisole (2.0 g) slowly.

-

Heating: Gradually heat to 60°C for 3 hours.

-

Quench: Pour the reaction mixture very slowly onto crushed ice. Extreme Caution: Violent reaction.[3]

-

Isolation: The sulfonyl chloride precipitates as a solid.[1] Filter immediately and wash with cold water.[1] Store in a desiccator (hydrolysis sensitive).

Part 4: Data Summary & Safety

Table 1: Key Intermediates and Properties

| Intermediate | Structure Fragment | Key Reactivity | Pharmaceutical Application |

| Phenol | O-Alkylation, Esterification | Herbicides, Biaryl Ether Antibiotics | |

| Aniline | Amide coupling, Urea formation | Kinase Inhibitors (Type II) | |

| Sulfonyl Chloride | Sulfonamide formation | Diuretics, CA Inhibitors |

Safety & Hazards:

-

Hydrofluoric Acid (HF) Risk: While the C-F bond is stable, thermal decomposition or harsh acidic conditions can release trace HF.[1] Always have Calcium Gluconate gel available.[1]

-

Chlorosulfonic Acid: Reacts explosively with water.[1][4][5] Use a blast shield.[1]

-

Boron Tribromide: Reacts violently with moisture producing HBr gas.[1] Use only in a functioning fume hood.[1]

References

-

Synthesis of Fluorinated Anilines

-

Demethylation Protocols

- Methodology: "Demethylation of Aryl Methyl Ethers using BBr3." Journal of Organic Chemistry.

-

Context: Standard protocol adapted for halogenated anisoles.[1]

-

Source:

-

Chlorosulfonation Chemistry

- Methodology: "Reactions of Chlorosulfonic Acid with Arom

-

Source:

-

Pharmaceutical Relevance of Halogenated Phenols

- Application: "Synthesis of pharmaceutical intermediates

-

Source: (Analogous chemistry).

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. Sci-Hub: Synthesis of four chiral pharmaceutical intermediates by biocatalysis [sci-hub.red]

- 3. macro.lsu.edu [macro.lsu.edu]

- 4. CHLOROSULFONIC ACID AND SULFUR TRIOXIDE MIXTURE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. diva-portal.org [diva-portal.org]

Application Notes & Protocols: Strategic Derivatization of 2,5-Dichloro-4-fluoroanisole for Biological Screening Libraries

Abstract

This document provides a comprehensive guide for the strategic chemical modification of 2,5-dichloro-4-fluoroanisole, a versatile starting material for the generation of diverse small molecule libraries aimed at biological screening and drug discovery. We present a detailed analysis of the inherent reactivity of this polysubstituted aromatic scaffold and outline four principal derivatization pathways: Nucleophilic Aromatic Substitution (SNAr), O-Demethylation and subsequent functionalization, Palladium-Catalyzed Cross-Coupling reactions, and Directed Ortho-Lithiation. For each pathway, we provide the underlying chemical rationale, detailed experimental protocols, and expected outcomes. The objective is to equip researchers in medicinal chemistry and chemical biology with the necessary tools to efficiently leverage 2,5-dichloro-4-fluoroanisole as a foundational building block for novel bioactive compounds. The potential biological relevance of the resulting derivatives is discussed in the context of known pharmacophores.

Introduction: The Strategic Value of 2,5-Dichloro-4-fluoroanisole in Drug Discovery

The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Polysubstituted aromatic compounds are privileged scaffolds in medicinal chemistry, offering a rigid framework upon which diverse functional groups can be appended to modulate pharmacological properties. 2,5-Dichloro-4-fluoroanisole is a particularly attractive starting material due to the orthogonal reactivity of its substituents. The presence of three distinct halogen atoms (one fluorine and two chlorines) at specific positions, combined with a methoxy group, allows for a series of selective chemical transformations.

The electron-withdrawing nature of the halogens activates the aromatic ring towards certain reactions, while the methoxy group can be a handle for other modifications or a directing group for substitution.[1] This inherent and differentiated reactivity enables a systematic and combinatorial approach to library synthesis, which is a cornerstone of modern high-throughput screening campaigns. Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]

This application note will detail validated and adaptable protocols for the derivatization of 2,5-dichloro-4-fluoroanisole, providing a roadmap for the creation of compound libraries with high potential for biological activity.

Analysis of the Starting Material: Reactivity and Regioselectivity

The chemical behavior of 2,5-dichloro-4-fluoroanisole is governed by the interplay of the electronic and steric effects of its substituents. A thorough understanding of these influences is critical for predicting the regioselectivity of the derivatization reactions.

-

Methoxy Group (-OCH3): An activating, ortho-, para-directing group for electrophilic aromatic substitution due to its +M (mesomeric) effect. However, given the electron-deficient nature of the ring due to the halogens, electrophilic substitution is generally disfavored. The methoxy group is a key director for ortho-lithiation.

-

Halogens (-F, -Cl): Deactivating, ortho-, para-directing groups for electrophilic aromatic substitution due to their -I (inductive) effect. In the context of nucleophilic aromatic substitution (SNAr), their strong electron-withdrawing nature activates the ring. The reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I.[3] Conversely, in palladium-catalyzed cross-coupling reactions, the reactivity order for oxidative addition is I > Br > Cl > F.[4]

Based on this analysis, we can predict the most probable sites for derivatization under different reaction conditions, as illustrated in the following sections.

Derivatization Strategies and Protocols

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in 2,5-dichloro-4-fluoroanisole makes it susceptible to nucleophilic aromatic substitution. The fluorine atom at the C4 position is the most likely site of substitution due to the combined electron-withdrawing effects of the two chlorine atoms and the fluorine itself, which stabilize the intermediate Meisenheimer complex.

Rationale for Causality: The rate-determining step in SNAr is the attack of the nucleophile to form a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group. In this case, the fluorine at C4 is ortho to one chlorine and para to the other, making it the most activated position for nucleophilic attack.

Experimental Workflow:

Figure 1: General workflow for the SNAr derivatization of 2,5-dichloro-4-fluoroanisole.

Protocol 1: Amination via SNAr

This protocol describes the substitution of the fluorine atom with a primary or secondary amine.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2,5-dichloro-4-fluoroanisole (1.0 eq), the desired amine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the starting material.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Condition |

| Temperature | 80-100 °C |

| Solvent | DMF, DMSO |

| Base | K2CO3, Cs2CO3, NaH |

| Reaction Time | 4-24 hours |

| Nucleophiles | Primary amines, secondary amines, phenols, thiols |

Table 1: Typical Reaction Conditions for SNAr on 2,5-Dichloro-4-fluoroanisole.

Pathway 2: O-Demethylation and Subsequent Functionalization

The methoxy group can be cleaved to yield the corresponding phenol, which is a versatile intermediate for further derivatization, such as etherification or esterification. Strong Lewis acids like boron tribromide (BBr3) are highly effective for this transformation.[5]

Rationale for Causality: Boron tribromide is a strong Lewis acid that coordinates to the oxygen atom of the methoxy group, making it a better leaving group. Subsequent nucleophilic attack by the bromide ion on the methyl group leads to the cleavage of the C-O bond.

Experimental Workflow:

Figure 2: Workflow for O-demethylation and subsequent functionalization.

Protocol 2: O-Demethylation

-

Reaction Setup: Dissolve 2,5-dichloro-4-fluoroanisole (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere and cool to -78 °C.

-

Reagent Addition: Slowly add a solution of boron tribromide (1.2 eq) in DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.

-

Workup: Cool the reaction to 0 °C and slowly quench with methanol, followed by water.

-

Extraction: Extract the aqueous layer with DCM (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude phenol can be used directly or purified by chromatography.

Protocol 3: Williamson Ether Synthesis of the Resulting Phenol

-

Reaction Setup: To a solution of 2,5-dichloro-4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).

-

Reaction: Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.

-

Workup: Cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.

Pathway 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds.[6] Given the reactivity trend of aryl halides (I > Br > Cl > F), the chlorine atoms are the most likely sites for oxidative addition to a Pd(0) catalyst. Selective coupling at one of the chlorine atoms can potentially be achieved by carefully controlling the reaction conditions. The C2-Cl is sterically more hindered than the C5-Cl, suggesting that coupling may preferentially occur at the C5 position.

Rationale for Causality: The catalytic cycle of most cross-coupling reactions involves the oxidative addition of an aryl halide to a low-valent palladium complex.[7] The C-Cl bond is weaker and more susceptible to this addition than the C-F bond.

Experimental Workflow:

Figure 3: General workflow for Pd-catalyzed cross-coupling reactions.

Protocol 4: Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl or vinyl boronic acid at one of the chlorine positions.

-

Reaction Setup: In a reaction vessel, combine 2,5-dichloro-4-fluoroanisole (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a mixture of toluene and water (e.g., 4:1) to achieve a concentration of 0.2 M with respect to the starting material.

-

Reaction: Degas the mixture by bubbling with an inert gas for 15-20 minutes, then heat to 90-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

| Parameter | Condition |

| Catalyst | Pd(PPh3)4, PdCl2(dppf) |

| Ligand | SPhos, XPhos for challenging couplings |

| Base | K2CO3, K3PO4, CsF |

| Solvent | Toluene/H2O, Dioxane/H2O |

| Reaction Time | 6-24 hours |

Table 2: Typical Conditions for Suzuki-Miyaura Coupling.

Protocol 5: Buchwald-Hartwig Amination

This protocol describes the coupling of a primary or secondary amine at a chlorine position.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2,5-dichloro-4-fluoroanisole (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

-

Solvent Addition: Add anhydrous toluene or dioxane.

-

Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.

-

Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify by column chromatography.

Pathway 4: Directed Ortho-Lithiation

The methoxy group is a powerful directing group for ortho-lithiation.[8] Treatment with a strong organolithium base will selectively deprotonate the C6 position, which is ortho to the methoxy group. The resulting aryllithium species can then be quenched with various electrophiles.

Rationale for Causality: The oxygen of the methoxy group coordinates to the lithium cation of the organolithium reagent, directing the deprotonation to the adjacent ortho position.

Experimental Workflow:

Figure 4: Workflow for directed ortho-lithiation and electrophilic quench.

Protocol 6: Ortho-Lithiation and Quenching with an Electrophile

-

Reaction Setup: Dissolve 2,5-dichloro-4-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere and cool to -78 °C.

-

Lithiation: Add n-butyllithium (1.1 eq) dropwise and stir the mixture at -78 °C for 1-2 hours.

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, CO2 (as dry ice), or an alkyl halide) (1.2 eq) and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Biological Screening Considerations

The derivatization of 2,5-dichloro-4-fluoroanisole can lead to a variety of structures with potential biological activities. For instance:

-

Amino-derivatives obtained from SNAr or Buchwald-Hartwig amination may exhibit activity as kinase inhibitors, as the aniline and related scaffolds are common in this class of drugs.

-

Phenolic derivatives and their ethers can be explored for antioxidant, antimicrobial, or anti-inflammatory properties, as phenolic moieties are present in many natural products with such activities.[9]

-

Biaryl structures generated via Suzuki coupling are prevalent in a wide range of pharmaceuticals, including antihypertensives and anti-inflammatory agents.

The strategic diversification of the 2,5-dichloro-4-fluoroanisole core can thus provide a rich source of novel compounds for screening against a multitude of biological targets. Polychlorinated aromatic compounds, while potentially having toxicological concerns, are also found in a number of approved drugs, highlighting the importance of biological evaluation.[1]

Conclusion

2,5-Dichloro-4-fluoroanisole is a highly versatile and strategically valuable starting material for the synthesis of diverse chemical libraries for biological screening. The distinct reactivity of its substituents allows for a range of selective derivatization reactions, including nucleophilic aromatic substitution, demethylation-functionalization, palladium-catalyzed cross-coupling, and directed ortho-lithiation. The protocols outlined in this application note provide a practical framework for researchers to access a wide array of novel chemical entities from this readily available precursor. The systematic exploration of the chemical space around this scaffold holds significant promise for the discovery of new bioactive molecules.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

- Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 43(8), 1144-1157.

- Laali, K. K., & Gettwert, V. J. (2001). Nucleophilic Aromatic Substitution (SNAr). Chemical Reviews, 101(4), 853-912.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. John Wiley & Sons.

-

Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-directed metalations in synthetic strategies. Chemical Reviews, 90(6), 879-933. [Link]

- McOmie, J. F. W., & West, D. E. (1973). The Demethylation of Aryl Methyl Ethers by Boron Tribromide. Organic Syntheses, 53, 41.

-

Coster, M. (2018, April 27). Cross Coupling Reactions - Catalytic Cycle Key Features [Video]. YouTube. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). EPA. [Link]

-

Frączk, J., & Głowacka, I. E. (2021). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 26(15), 4567. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki Coupling [organic-chemistry.org]

The Strategic Acylation of Halogenated Anisoles: A Guide to Regiocontrolled Synthesis

Introduction: Navigating the Nuances of Disubstituted Aromatic Systems

The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds and the production of valuable aryl ketones.[1] These ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. When this powerful reaction is applied to halogenated anisoles, a fascinating interplay of electronic and steric effects unfolds, presenting both challenges and opportunities for the discerning chemist. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the Friedel-Crafts acylation of halogenated anisoles. We will delve into the mechanistic underpinnings that govern regioselectivity, offer detailed experimental protocols, and present data to inform strategic synthetic planning.

The anisole scaffold, with its electron-donating methoxy group, is highly activated towards electrophilic aromatic substitution, robustly directing incoming electrophiles to the ortho and para positions.[2] Conversely, halogens exert a dual influence: their inductive electron-withdrawal deactivates the ring, while their ability to donate a lone pair of electrons via resonance also directs incoming groups to the ortho and para positions. The confluence of these competing and cooperating effects on a single aromatic ring necessitates a nuanced understanding to achieve desired product outcomes.

Mechanistic Insights: The Tug-of-War for Regioselectivity

The regiochemical outcome of the Friedel-Crafts acylation of a halogenated anisole is determined by the relative stability of the Wheland intermediate (also known as an arenium ion) formed upon attack by the acylium ion.[3] The methoxy group, a powerful activating group, strongly stabilizes the positive charge that develops at the ortho and para positions through resonance. The halogen's influence is more complex; while its inductive effect destabilizes the carbocation, its resonance effect can offer some stabilization to an adjacent positive charge.

The dominant directing influence in this disubstituted system is overwhelmingly the methoxy group. Its potent activating nature dictates that the acylation will preferentially occur at the positions ortho or para to it. The halogen's primary role becomes that of a modulator, influencing the reaction rate and subtly altering the ortho:para ratio.

Visualizing the Mechanistic Pathway

The following diagram illustrates the general mechanism of Friedel-Crafts acylation and the key intermediates involved.

Caption: A typical workflow for Friedel-Crafts acylation.

Protocol 1: Acetylation of 4-Bromoanisole

This protocol details the synthesis of 2-acetyl-4-bromoanisole.

Materials:

-

4-Bromoanisole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.). Suspend the AlCl₃ in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0-5 °C in an ice bath.

-

Addition of Acetyl Chloride: Add acetyl chloride (1.1 eq.) dissolved in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.

-

Addition of 4-Bromoanisole: After the addition of acetyl chloride is complete, add 4-bromoanisole (1.0 eq.) dissolved in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, keeping the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2-acetyl-4-bromoanisole.

Protocol 2: Acylation of 2-Chloroanisole

This protocol describes the synthesis of 4-acetyl-2-chloroanisole.

Materials:

-

2-Chloroanisole

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, suspend anhydrous aluminum chloride (2.2 eq.) in anhydrous carbon disulfide.

-

Cooling: Cool the suspension to 0-5 °C using an ice-salt bath.

-

Addition of Acetic Anhydride: Add acetic anhydride (1.1 eq.) dropwise to the stirred suspension.

-

Addition of 2-Chloroanisole: Following the addition of acetic anhydride, add 2-chloroanisole (1.0 eq.) dropwise, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring its progress by TLC or GC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice and add concentrated HCl.

-

Work-up: Separate the organic layer and extract the aqueous layer with CS₂ or another suitable solvent like DCM. Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

-

Purification: Purify the resulting crude product by vacuum distillation or recrystallization to yield pure 4-acetyl-2-chloroanisole.

Troubleshooting and Field-Proven Insights

-

Moisture Sensitivity: Anhydrous conditions are critical for the success of Friedel-Crafts acylations. The Lewis acid catalyst, typically AlCl₃, is highly hygroscopic and will be deactivated by water. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents.

-

Stoichiometry of Lewis Acid: Unlike some catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid. [4]This is because the product, an aryl ketone, can form a complex with the Lewis acid, rendering it inactive.

-

Order of Addition: The order of reagent addition can be crucial. Typically, the Lewis acid is suspended in the solvent, followed by the slow addition of the acylating agent, and then the halogenated anisole. This helps to control the exothermic reaction and prevent side reactions.

-

Solvent Choice: While dichloromethane is a common solvent, other options like carbon disulfide or nitrobenzene can be used, particularly for less reactive substrates. However, their toxicity and environmental impact should be carefully considered. In some cases, for highly reactive substrates, solvent-free conditions can be employed. [1]* Temperature Control: The initial stages of the reaction are often exothermic. Maintaining a low temperature during the addition of reagents is essential to prevent side reactions and ensure selectivity.

Conclusion

The Friedel-Crafts acylation of halogenated anisoles is a versatile and powerful tool for the synthesis of substituted aromatic ketones. A thorough understanding of the interplay between the activating methoxy group and the deactivating, yet ortho-, para-directing halogen is paramount for predicting and controlling the regiochemical outcome. By carefully controlling reaction parameters such as temperature, solvent, and reagent stoichiometry, researchers can effectively navigate the complexities of this reaction to achieve high yields of the desired isomers. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of this important transformation in drug discovery and development programs.

References

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Yadav, V. K., & Kumar, S. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 3(1), 19-25.

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Friedel–Crafts reaction. Retrieved from [Link]

- Sakae Uemura, Kazuhiro Sohma, Masaya Okano. (1972). Thallium(III) Chloride Tetrahydrate as a Lewis Acid Catalyst for Aromatic Alkylation and Acylation. Bulletin of the Chemical Society of Japan.

- Guzman, A. (2019). Friedel-Crafts Acylation.

- University of Wisconsin-Madison. (n.d.).

- Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.

- Valeriu Badea, Ioana Ionica, Teodor Silviu Balaban, Ilie Ionica, Florin Badea, Petru Filip, Cristian C. Draghici, Miron Teodor Caproiu. (1998). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Revue Roumaine de Chimie, 43(9), 855-863.

- Climent, M. J., Corma, A., Garcia, H., & Guil-Lopez, R. (2000). On the acylation reactions of anisole using α,β-unsaturated organic acids as acylating agents and solid acids as catalysts: A mechanistic overview.

- Galabov, B., et al. (2013). Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination.

- Nikolay T. Tochev, Dimitar D. Yardanov, Boris L. Shivachev, and Boris Galabov. (2020). An analysis of Electrophilic Aromatic Substitution: A “complex approach”.

- El Berrichi, F., et al. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 8, 753.

- A. S. Rao, R. S. Reddy, and P. S. S. Prasad. (2008). Acylation of anisole with long-chain carboxylic acids over wide pore zeolites.